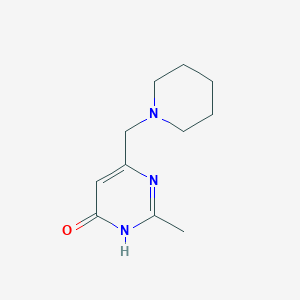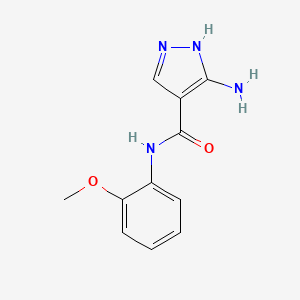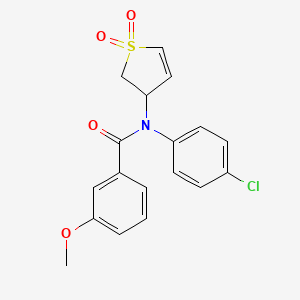
2-Methyl-6-(piperidinomethyl)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidinol refers to a type of compound where a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms, is bonded to a hydroxyl group (-OH). The methyl group (-CH3) is a common component in organic chemistry, contributing non-polar characteristics to the molecule. Piperidinomethyl refers to a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms, attached to a methylene bridge (-CH2-) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinol ring, followed by the attachment of the methyl group and the piperidinomethyl group. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations of the functional groups and the conditions under which reactions are performed. Piperidine derivatives have been studied for their intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would play a role .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
The piperidine moiety in 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol is a crucial building block for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceuticals. By modifying substituents on the piperidine ring, scientists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. This compound may serve as a starting point for creating new drugs targeting specific diseases or biological pathways .
Antioxidant Activity
Piperidine derivatives, including 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol, exhibit antioxidant properties. These molecules can scavenge free radicals, protecting cells from oxidative damage. Researchers investigate their potential in preventing age-related diseases, neurodegenerative conditions, and cancer .
Insecticidal Properties
Certain piperidine alkaloids play a role in insecticides. While 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol itself may not be a commercial insecticide, understanding its structure and activity could contribute to the development of more effective pest control agents .
Spiro Derivatives
Spiropiperidines, a class of compounds containing a spirocyclic piperidine ring, have diverse applications. Researchers explore their use in drug discovery, catalysis, and material science. Investigating spiro derivatives derived from 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol could reveal novel properties and applications .
Synthetic Methodology
Efficient methods for synthesizing substituted piperidines are essential. Researchers study cyclization, annulation, and multicomponent reactions involving piperidine precursors. 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol may serve as a valuable substrate in developing new synthetic routes .
Biological Evaluation
Scientists assess the biological activity of piperidine-containing compounds. Investigating the effects of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol on cellular processes, receptors, and enzymes provides insights into its potential therapeutic applications. High-throughput screening and in vitro assays help identify promising leads for drug development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZEWGSURRFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)


![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)
![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)


![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)